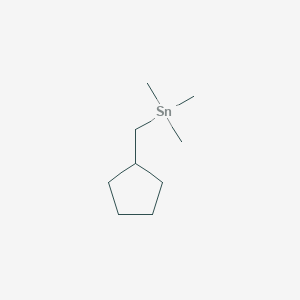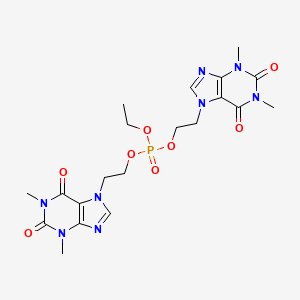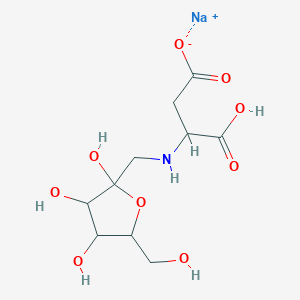
Monosodium N-(1-deoxy-D-fructos-1-yl)-L-aspartate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Monosodium N-(1-deoxy-D-fructos-1-yl)-L-aspartate is a compound that belongs to the class of Amadori compounds. These compounds are key intermediates in the Maillard reaction, which is a chemical reaction between amino acids and reducing sugars that gives browned food its distinctive flavor. This compound is formed when aspartic acid reacts with fructose under specific conditions.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Monosodium N-(1-deoxy-D-fructos-1-yl)-L-aspartate typically involves the reaction of aspartic acid with fructose. The reaction is carried out in an aqueous solution at elevated temperatures. The process begins with the formation of a Schiff base, which then undergoes Amadori rearrangement to form the final product. The reaction conditions, such as pH and temperature, are carefully controlled to optimize the yield and purity of the compound .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactors where the reactants are mixed and heated under controlled conditions. The process may include steps such as vacuum dehydration to promote the formation of the desired product . The final product is then purified using techniques such as crystallization or chromatography.
化学反应分析
Types of Reactions: Monosodium N-(1-deoxy-D-fructos-1-yl)-L-aspartate undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the functional groups present in the molecule and the reaction conditions.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents such as hydrogen peroxide and reducing agents like sodium borohydride. The reactions are typically carried out in aqueous or organic solvents under controlled temperatures and pH .
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions. For example, oxidation reactions may produce carboxylic acids, while reduction reactions can yield alcohols .
科学研究应用
Monosodium N-(1-deoxy-D-fructos-1-yl)-L-aspartate has a wide range of applications in scientific research. In chemistry, it is used as a model compound to study the Maillard reaction and the formation of advanced glycation end-products (AGEs). In biology, it is used to investigate the effects of glycation on proteins and other biomolecules. In medicine, it is studied for its potential role in the development of diabetic complications and other diseases associated with protein glycation . In the food industry, it is used to enhance flavors and as a marker for the extent of the Maillard reaction in processed foods .
作用机制
The mechanism of action of Monosodium N-(1-deoxy-D-fructos-1-yl)-L-aspartate involves its ability to undergo Amadori rearrangement and form stable intermediates in the Maillard reaction. These intermediates can further react to form AGEs, which are implicated in various pathological conditions. The molecular targets of this compound include proteins, where it can modify amino acid residues and alter their structure and function .
相似化合物的比较
Monosodium N-(1-deoxy-D-fructos-1-yl)-L-aspartate is similar to other Amadori compounds such as N-(1-deoxy-D-fructos-1-yl)-glycine and N-(1-deoxy-D-fructos-1-yl)-glutamic acid. These compounds share a common structural motif but differ in the amino acid component. The uniqueness of this compound lies in its specific reactivity and the types of products it forms under different conditions .
List of Similar Compounds:- N-(1-deoxy-D-fructos-1-yl)-glycine
- N-(1-deoxy-D-fructos-1-yl)-glutamic acid
- N-(1-deoxy-D-fructos-1-yl)-valine
- N-(1-deoxy-D-fructos-1-yl)-leucine
- N-(1-deoxy-D-fructos-1-yl)-alanine
属性
CAS 编号 |
68473-94-9 |
|---|---|
分子式 |
C10H16NNaO9 |
分子量 |
317.22 g/mol |
IUPAC 名称 |
sodium;4-hydroxy-4-oxo-3-[[2,3,4-trihydroxy-5-(hydroxymethyl)oxolan-2-yl]methylamino]butanoate |
InChI |
InChI=1S/C10H17NO9.Na/c12-2-5-7(15)8(16)10(19,20-5)3-11-4(9(17)18)1-6(13)14;/h4-5,7-8,11-12,15-16,19H,1-3H2,(H,13,14)(H,17,18);/q;+1/p-1 |
InChI 键 |
PVLCJBQCSMIXAS-UHFFFAOYSA-M |
规范 SMILES |
C(C1C(C(C(O1)(CNC(CC(=O)[O-])C(=O)O)O)O)O)O.[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


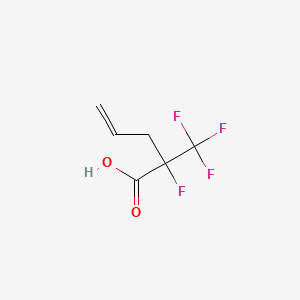
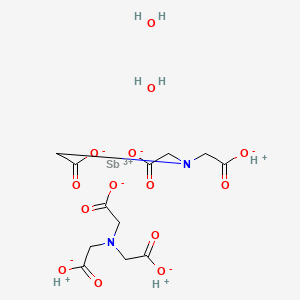
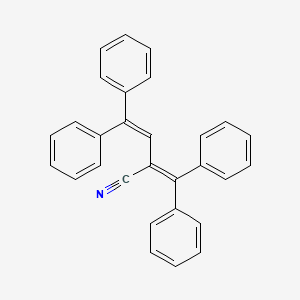
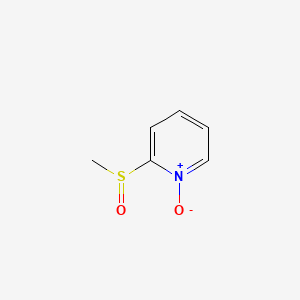
![Methanone, [4-(1-methylpropyl)phenyl]phenyl-](/img/structure/B14458237.png)
![Benzenamine, 5-[(4-aminophenyl)methyl]-2-methyl-](/img/structure/B14458243.png)
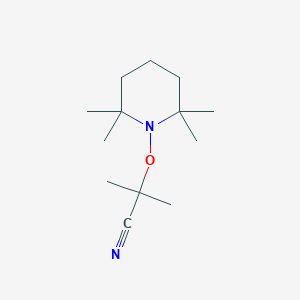
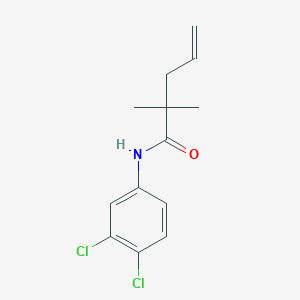
![1-Chloro-2-[(2,4-dinitrophenyl)sulfanyl]cyclooctane](/img/structure/B14458260.png)
![1,3-Bis{4-[(oxiran-2-yl)methoxy]phenyl}prop-2-en-1-one](/img/structure/B14458265.png)

![4,7,8-Trimethyl-1-oxaspiro[2.5]oct-4-ene](/img/structure/B14458283.png)
